molecular formula C15H12Cl2N2O3 B11183363 Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate

Cat. No.: B11183363
M. Wt: 339.2 g/mol
InChI Key: UKBOZPMNFQPXGU-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C15H12Cl2N2O3 and a molecular weight of 339.17 g/mol . It is characterized by the presence of a benzoate ester group, a dichlorophenyl group, and a carbamoyl group. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 3,4-dichloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]methyl}amino)benzoate
  • Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]ethyl}amino)benzoate

Uniqueness

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-14(20)10-4-2-3-5-13(10)19-15(21)18-9-6-7-11(16)12(17)8-9/h2-8H,1H3,(H2,18,19,21)

InChI Key

UKBOZPMNFQPXGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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